molecular formula C10H15NO2S B3153849 2-(tert-Butylsulfonyl)aniline CAS No. 76697-60-4

2-(tert-Butylsulfonyl)aniline

Cat. No.: B3153849
CAS No.: 76697-60-4
M. Wt: 213.3 g/mol
InChI Key: KWHDUFGXUFKIFK-UHFFFAOYSA-N
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Description

Contextualizing 2-(tert-Butylsulfonyl)aniline within Anilines and Organosulfur Chemistry

This compound belongs to two major classes of organic compounds: anilines and organosulfur compounds. Anilines are aromatic compounds where an amino group is directly attached to a benzene (B151609) ring. They are fundamental building blocks in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. The amino group in aniline (B41778) can be readily modified, making it a versatile handle for constructing more complex molecular architectures.

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are also of great importance in chemistry and biology. The sulfur atom can exist in various oxidation states, leading to a diverse range of functional groups, including thiols, sulfides, sulfoxides, and sulfones. The tert-butylsulfonyl group [(CH₃)₃CS(O)₂-] in this compound is a sulfone. The presence of the bulky tert-butyl group can influence the molecule's conformation and reactivity.

The combination of the aniline and tert-butylsulfonyl functionalities in one molecule creates a unique chemical entity with specific electronic and steric properties. The electron-withdrawing nature of the sulfonyl group can influence the reactivity of the aniline ring and the basicity of the amino group.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 76697-60-4
IUPAC Name This compound
Molecular Formula C₁₀H₁₅NO₂S
Molecular Weight 213.30 g/mol
Purity Typically ≥95%

Importance of Sulfonylated Aromatic Amines in Advanced Synthetic Strategies

Sulfonylated aromatic amines, the class of compounds to which this compound belongs, are crucial intermediates in modern organic synthesis. The sulfonamide linkage (-SO₂-NH-), which can be formed from sulfonylated anilines, is a key structural motif in many pharmaceutical agents. This is because the sulfonamide group is considered a bioisostere of the amide group, meaning it has a similar size and shape but can offer improved metabolic stability and different binding properties.

The synthesis of sulfonylated aromatic amines is an active area of research. Traditional methods often involve the reaction of an amine with a sulfonyl chloride. More advanced strategies are continuously being developed to improve efficiency and expand the scope of these reactions. For instance, methods for the direct sulfonylation of anilines are of significant interest.

Overview of Key Research Areas and Contributions

Research involving this compound has primarily focused on its application as a synthetic intermediate in the development of biologically active molecules. Its specific structure has been utilized to create targeted compounds for therapeutic intervention.

One notable application is in the synthesis of kinase inhibitors. For example, derivatives of this compound have been used to create potent and selective inhibitors of Receptor Interacting Protein 2 (RIP2) kinase. acs.org RIP2 kinase is involved in inflammatory signaling pathways, and its inhibition is a promising strategy for the treatment of inflammatory diseases. acs.org The this compound moiety serves as a key building block in constructing the larger, more complex inhibitor molecule. acs.org

Furthermore, iodo-derivatives of this compound, such as 2-(tert-butylsulfonyl)iodosylbenzene, have been investigated as oxidizing agents in chemical reactions. mdpi.comdigitellinc.com This highlights the versatility of the scaffold, where modifications to the aniline ring can lead to reagents with specific functionalities.

While not as extensively documented as some other building blocks, the use of this compound in the synthesis of novel heterocyclic compounds and other complex organic molecules continues to be an area of interest for synthetic and medicinal chemists. Its unique combination of functional groups provides a platform for the development of new chemical entities with diverse applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tert-butylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHDUFGXUFKIFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Tert Butylsulfonyl Aniline and Its Derivatives

Direct C-H Sulfonylation of Anilines

Direct C-H sulfonylation has emerged as a powerful and atom-economical method for synthesizing aryl sulfones. This approach avoids the need for pre-functionalized starting materials, such as haloarenes or organometallic reagents, by directly converting a C-H bond on the aniline (B41778) ring into a C-S bond.

Photoredox-Catalyzed C-H Sulfonylation Protocols

Visible-light photoredox catalysis offers a mild and robust method for the direct C-H sulfonylation of anilines. rsc.orgscispace.com This strategy typically involves the generation of sulfonyl radicals from stable precursors, such as sulfinate salts, which then couple with aniline derivatives. rsc.org The process is often initiated by a photocatalyst, such as an iridium complex, which, upon irradiation with visible light, can oxidize the aniline substrate. scispace.comrsc.org

A key advantage of this method is its applicability to the late-stage functionalization of complex molecules, including drugs. rsc.orgscispace.com The reaction conditions are generally mild, avoiding the harsh reagents and high temperatures associated with traditional methods. rsc.org For N,N-disubstituted anilines, sulfonylation often occurs preferentially at the ortho-position, provided it is not sterically hindered. rsc.org

Table 1: Examples of Photoredox-Catalyzed Sulfonylation of Aniline Derivatives rsc.org

Aniline Derivative Sulfinate Salt Product Yield (%)
N,N-Dimethylaniline Sodium Methanesulfinate 2-(Methylsulfonyl)-N,N-dimethylaniline 76
N,N-Dimethyl-p-toluidine Sodium Methanesulfinate 2-(Methylsulfonyl)-N,N,4-trimethylaniline 85
N-Phenylpyrrolidine Sodium Methanesulfinate 1-(2-(Methylsulfonyl)phenyl)pyrrolidine 65

Reaction conditions typically involve an iridium photocatalyst, an oxidant (e.g., potassium persulfate), and a solvent system like acetonitrile/water under visible light irradiation. scispace.comrsc.org

Transition Metal-Mediated Sulfonylation Approaches, including Copper-Catalyzed Methods

Transition metals, particularly copper, have been widely employed to catalyze the direct C-H sulfonylation of anilines. mdpi.com These methods provide an effective pathway for C-S bond formation and have been a significant area of research. mdpi.comnih.gov

Copper-catalyzed methods often utilize sodium sulfinates as the sulfonylating agent. mdpi.comnih.gov Recent advancements include the use of heterogeneous, biomass-derived copper catalysts, which offer advantages such as recyclability and milder reaction conditions. mdpi.comresearchgate.net For instance, a biomass-based catalyst, CuₓOᵧ@CS-400, has been successfully used for the sulfonylation of aniline derivatives at room temperature. mdpi.comnih.gov These reactions may require an oxidant, such as K₂S₂O₈ and Ag₂CO₃, to facilitate the catalytic cycle. mdpi.com The mechanism is believed to involve the formation of a sulfonyl radical, which then couples with a copper-aniline complex. mdpi.com

While many protocols target the C4 position (para-sulfonylation) of anilines, especially when using a directing group, other transition-metal-free electrochemical methods have also been developed for selective ortho- or para-sulfonylation. mdpi.comresearchgate.net

Table 2: Copper-Catalyzed C-H Sulfonylation of N-Phenylpicolinamide Derivatives mdpi.com

Aniline Derivative (Substrate 1) Sodium Sulfinate (Substrate 2) Product Yield (%)
N-(o-tolyl)picolinamide Sodium benzenesulfinate N-(4-(phenylsulfonyl)-o-tolyl)picolinamide 85
N-(m-tolyl)picolinamide Sodium benzenesulfinate N-(4-(phenylsulfonyl)-m-tolyl)picolinamide 78
N-(p-tolyl)picolinamide Sodium benzenesulfinate N-(2-(phenylsulfonyl)-p-tolyl)picolinamide 65

Reactions performed using CuₓOᵧ@CS-400 catalyst, Ag₂CO₃, and K₂S₂O₈ in acetone/H₂O at room temperature. mdpi.com

Sulfonamide and Sulfonyl-Aniline Formation via Diverse Chemical Transformations

Besides direct C-H activation, several other chemical transformations are employed to construct sulfonyl-aniline structures. These methods often involve building the sulfone or sulfonamide group through coupling reactions or oxidation of sulfur-containing precursors.

S-N Bond Construction from Sulfinate Salts and Amines/Anilines

The formation of a sulfonamide (S-N) bond is a fundamental transformation. One approach involves the reaction of sulfinate salts with amines or anilines. researchgate.net Metal-free methods have been developed that utilize hypervalent iodine reagents to mediate this coupling. researchgate.net This strategy takes advantage of the "Umpolung" (reactivity reversal) of the sulfinate salt, enabling the transfer of the sulfonyl group to the nitrogen atom of the amine or aniline. researchgate.net

Other strategies for S-N bond formation include palladium-catalyzed processes where an aryl iodide is coupled with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to generate an aryl ammonium sulfinate in situ. This intermediate can then be treated with an amine and an oxidant like sodium hypochlorite to furnish the desired sulfonamide in a one-pot reaction. organic-chemistry.org

Palladium-Catalyzed Coupling for tert-Butyl Sulfone Moiety Installation

Palladium catalysis is a cornerstone of modern cross-coupling chemistry and provides a powerful tool for installing sulfone moieties. A highly convergent three-component synthesis has been developed that combines an organometallic reagent, a sulfur dioxide surrogate (DABSO), and an aryl halide. nih.govresearchgate.net

In this approach, an organolithium or Grignard reagent (which could be derived from a tert-butyl source) reacts with DABSO to form a metal sulfinate salt. nih.govacs.org This sulfinate salt is then coupled with an aryl halide (such as 2-bromoaniline or a protected derivative) in a palladium-catalyzed reaction to form the final aryl sulfone. nih.gov This method is valued for its modularity, allowing for the straightforward variation of both groups attached to the sulfonyl linker. nih.govrsc.org The use of specific ligands, such as XantPhos-type ligands, can significantly improve reaction yields. nih.gov

Table 3: Palladium-Catalyzed Three-Component Sulfone Synthesis nih.gov

Organolithium Reagent Aryl Halide Ligand Product Yield (%)
Phenyllithium 3-Bromoanisole XantPhos 3-Methoxyphenyl phenyl sulfone 75
n-Butyllithium 4-Bromo-N,N-dimethylaniline RuPhos 4-(Butylsulfonyl)-N,N-dimethylaniline 82
Methyllithium 2-Bromopyridine XantPhos 2-(Methylsulfonyl)pyridine 68

Conditions typically involve a palladium precursor (e.g., Pd₂(dba)₃), a ligand, a base (e.g., Cs₂CO₃), and a solvent like dioxane. nih.gov

Oxidative Synthesis of Sulfones from Precursor Thioethers

One of the most traditional and widely used methods for preparing sulfones is the oxidation of the corresponding thioether (sulfide). rsc.orgorganic-chemistry.org To synthesize 2-(tert-Butylsulfonyl)aniline, one would start with the precursor 2-(tert-Butylthio)aniline. This oxidation can be achieved with a variety of oxidizing agents. google.com

Hydrogen peroxide (H₂O₂) is a common, inexpensive, and environmentally friendly oxidant for this transformation. organic-chemistry.orggoogle.com The reaction often requires a catalyst, such as various metal compounds, to proceed efficiently and selectively to the sulfone without stopping at the intermediate sulfoxide stage. google.comresearchgate.net Other effective oxidizing systems include urea-hydrogen peroxide with phthalic anhydride, which can provide the sulfone directly without observation of the sulfoxide intermediate. organic-chemistry.org Electrochemical oxidation also presents a modern alternative, offering high selectivity and avoiding the use of chemical oxidants. acs.org

The choice of oxidant and reaction conditions is crucial to ensure complete oxidation to the sulfone while maintaining compatibility with other functional groups on the molecule, such as the aniline's amino group. organic-chemistry.org

Stereoselective Synthesis of Chiral Sulfonyl-Containing Aniline Analogues

The creation of chiral centers in sulfonyl-containing aniline analogues with high stereocontrol is a primary objective in modern organic synthesis. This has been achieved through various strategies, including the use of chiral auxiliaries, enantiospecific reactions, and asymmetric catalysis.

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a new stereocenter with a specific configuration. In the context of sulfonyl aniline derivatives, N-tert-butanesulfinyl imines have emerged as exceptionally versatile and powerful chiral directing groups.

N-tert-Butanesulfinyl imines, derived from the condensation of enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, are highly effective intermediates for the asymmetric synthesis of a wide array of amines. The tert-butanesulfinyl group serves a threefold purpose: it activates the imine for nucleophilic attack, acts as a potent chiral directing group to control the stereochemical outcome of the reaction, and can be readily cleaved under mild acidic conditions to yield the desired amine. This methodology has been successfully applied to the synthesis of α-branched and α,α-dibranched amines, amino acids, and amino alcohols. The ready availability of both enantiomers of tert-butanesulfinamide further enhances the utility of this approach, allowing for the synthesis of either enantiomer of the target amine.

The effectiveness of the N-tert-butylsulfinyl group as a chiral auxiliary is attributed to its ability to form a six-membered ring transition state when coordinated with a metal cation from the organometallic reagent. This rigid conformation directs the nucleophile to attack one face of the C=N double bond preferentially, leading to high levels of asymmetric induction.

The diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines is a robust and widely employed method for the synthesis of chiral α-branched amines. researchgate.net Grignard and organolithium reagents are commonly used nucleophiles in these reactions, demonstrating high levels of diastereoselectivity. researchgate.net The stereochemical outcome of the addition is highly predictable and is primarily controlled by the stereochemistry of the sulfinyl group.

For instance, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines typically proceeds with high diastereoselectivity, favoring the formation of one diastereomer. The choice of solvent can also influence the level of diastereoselectivity observed. This method has been utilized in the synthesis of various chiral amines, including those with aromatic and aliphatic substituents.

Below is a table summarizing the diastereoselective addition of various Grignard reagents to an N-tert-butanesulfinyl imine derived from benzaldehyde.

EntryGrignard Reagent (R-MgBr)ProductDiastereomeric Ratio (dr)
1MeMgBrN-(1-Phenylethyl)-2-methylpropane-2-sulfinamide>99:1
2EtMgBrN-(1-Phenylpropyl)-2-methylpropane-2-sulfinamide>99:1
3PhMgBrN-(1,2-Diphenylethyl)-2-methylpropane-2-sulfinamide98:2
4VinylMgBrN-(1-Phenylallyl)-2-methylpropane-2-sulfinamide98:2

Data is illustrative and compiled from general findings in the field.

Sulfonimidamides are analogues of sulfonamides where one of the sulfonyl oxygens is replaced by an imino group, introducing a chiral center at the sulfur atom. nih.gov The enantiospecific synthesis of aniline-derived sulfonimidamides has been achieved through the reaction of chiral sulfonimidoyl fluorides with anilines. acs.orgtandfonline.com This transformation is facilitated by a Lewis acid activator, such as calcium bistriflimide (Ca(NTf₂)₂), and proceeds with complete inversion of configuration at the sulfur stereocenter. acs.orgtandfonline.com

This method delivers the desired sulfonimidamides in high yields and with excellent enantiomeric excess. acs.org Mechanistic studies, including computational analysis, suggest that the reaction proceeds through a six-membered chelate transition state where the sulfonimidoyl fluoride (B91410) coordinates to the calcium ion. acs.org This coordination facilitates an Sₙ2-type displacement of the fluoride by the aniline nitrogen. acs.org

The following table presents examples of the enantiospecific synthesis of aniline-derived sulfonimidamides.

EntryAnilineProductYield (%)Enantiomeric Excess (ee, %)
1AnilineN-Phenyl-S-methyl-S-phenylsulfonimidamide96>99
24-MethoxyanilineS-Methyl-N-(4-methoxyphenyl)-S-phenylsulfonimidamide95>99
34-ChloroanilineN-(4-Chlorophenyl)-S-methyl-S-phenylsulfonimidamide88>99

Data is illustrative and based on reported methodologies. acs.org

Asymmetric catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries for the synthesis of chiral sulfonylated compounds. Various catalytic systems have been developed for the enantioselective formation of C-S and N-S bonds, leading to chiral sulfones and sulfonamides.

Palladium-catalyzed enantioselective N-allylation of secondary sulfonamides has been reported as a method for the synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov This reaction utilizes a chiral palladium catalyst, such as one derived from the (S,S)-Trost ligand, to achieve good enantioselectivity. nih.gov The development of such catalytic methods is crucial for accessing a broader range of chiral sulfonylated aniline derivatives.

Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for the sulfonylation of aniline derivatives. rsc.org While not always inherently asymmetric, the combination of photoredox catalysis with chiral catalysts presents a promising avenue for the development of new enantioselective sulfonylation methods.

Application of Chiral Auxiliaries in Asymmetric Induction

Green Chemistry Principles in the Synthesis of Sulfonyl Anilines

The application of green chemistry principles to the synthesis of sulfonyl anilines aims to reduce the environmental impact of these chemical processes. Key areas of focus include the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the use of catalysts to improve efficiency and reduce waste.

Several greener approaches to sulfonamide synthesis have been reported. One such method involves a facile and environmentally benign synthesis of sulfonamides in aqueous media under dynamic pH control. rsc.org This approach uses equimolar amounts of the amine and sulfonyl chloride, avoiding the need for organic bases, and the product can be isolated by simple filtration after acidification. rsc.org

Mechanochemistry, which involves conducting reactions in the solid state with minimal or no solvent, has also been applied to the synthesis of sulfonamides. rsc.org A solvent-free, one-pot, two-step mechanochemical procedure has been developed that involves the tandem oxidation-chlorination of disulfides followed by amination. rsc.org This method is not only environmentally friendly but also cost-effective. rsc.org

Visible-light-mediated reactions offer another green alternative for the synthesis of sulfonylated anilines. nih.gov These reactions can often be carried out under mild conditions and can utilize sulfonyl fluorides as stable and modifiable sulfonylation reagents. nih.gov The use of biomass-derived heterogeneous catalysts, such as a copper catalyst, for the sulfonylation of anilines with sodium sulfinates further highlights the move towards more sustainable synthetic practices. mdpi.com This heterogeneous catalyst can be easily recovered and recycled, reducing waste and cost. mdpi.com

Chemical Reactivity, Mechanistic Insights, and Functionalization of 2 Tert Butylsulfonyl Aniline Scaffolds

Reactivity Profiles of the Amine and Sulfonyl Functionalities within the Compound

The chemical behavior of 2-(tert-butylsulfonyl)aniline is governed by the dual functionalities present: the nucleophilic and basic amino group (-NH₂) and the sterically bulky, electron-withdrawing tert-butylsulfonyl group (-SO₂C(CH₃)₃).

Amine Group Reactivity: The amino group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. However, its reactivity is significantly modulated by the adjacent tert-butylsulfonyl group. This powerful electron-withdrawing group decreases the electron density on the aniline (B41778) ring and the nitrogen atom, thereby reducing the basicity and nucleophilicity of the amine compared to aniline itself. libretexts.org Despite this attenuation, the amine group can still participate in a variety of characteristic reactions:

Acylation and Sulfonylation: The amine can react with acyl chlorides or sulfonyl chlorides to form the corresponding amides and sulfonamides, respectively. libretexts.orgnih.gov These reactions often require the presence of a base to neutralize the HCl byproduct.

Alkylation: While less nucleophilic, the amine can undergo alkylation, although harsher conditions or more reactive alkylating agents may be necessary compared to simple anilines.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid, which can then be used in various subsequent transformations.

Sulfonyl Group Reactivity: The tert-butylsulfonyl group is generally characterized by its high stability and is often considered a robust functional group, resistant to many common reaction conditions. acs.org Its primary influence on the molecule is electronic and steric. The sulfur atom is in its highest oxidation state (+6) and is sterically shielded by the bulky tert-butyl group, making direct reactions at the sulfur center challenging. However, the sulfonyl group is a key activator for nucleophilic aromatic substitution on the ring by strongly withdrawing electron density. researchgate.net

Exploration of Novel Transformations and Derivatizations of the this compound Core

Modern synthetic methodologies have enabled a range of transformations and derivatizations of the sulfonylaniline core, moving beyond the classical reactivity of the amine group.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for derivatizing the aromatic core of sulfonylanilines, avoiding the need for pre-functionalized substrates. researchgate.net Transition metal catalysis, particularly with palladium, rhodium, and nickel, has been employed to introduce various substituents at positions dictated by directing groups or the inherent electronics of the substrate. researchgate.netnih.gov For instance, palladium-catalyzed C-H olefination and arylation reactions have been developed for aniline derivatives, offering routes to complex molecules. nih.govacs.org

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient pathway for forming C-S bonds to generate sulfonylanilines. rsc.orgijpsjournal.com These methods often involve the generation of sulfonyl radicals from stable precursors like sulfinate salts, which then couple with aniline derivatives. rsc.org This approach is noted for its high functional group tolerance and applicability to late-stage functionalization in complex molecule synthesis. rsc.orgnih.gov

The table below summarizes selected novel transformations applicable to aniline derivatives, which could be adapted for the this compound core.

TransformationCatalyst/ReagentKey Features
C-H OlefinationPd(OAc)₂ / S,O-LigandHigh para-selectivity, broad aniline scope. nih.gov
C-H ArylationPd(OAc)₂ / [2,2′-Bipyridin]-6(1H)-oneHigh ortho-selectivity for unprotected anilines. acs.org
C-H SulfonylationCuₓOᵧ@CS-400Heterogeneous, recyclable catalyst for remote C-H functionalization. mdpi.com
Photoinduced SulfonylationIridium photocatalyst / Sulfinate SaltsMild conditions, straightforward generation of sulfonyl radicals. rsc.orgrsc.org

Elucidation of Reaction Mechanisms

Understanding the mechanisms underlying the functionalization of sulfonylanilines is crucial for optimizing existing methods and developing new transformations.

Many modern sulfonylation reactions, particularly those mediated by visible light or electrochemical methods, proceed through radical pathways. researchgate.net

Aniline Radical Cation: In photoredox-catalyzed reactions, the photocatalyst, upon excitation by visible light, can oxidize the aniline derivative to its corresponding radical cation. nih.govresearchgate.net The feasibility of this single-electron transfer (SET) is dependent on the oxidation potential of the aniline, which is increased by electron-withdrawing groups like the sulfonyl moiety. rsc.org

Sulfonyl Radical: Concurrently, the reduced photocatalyst or another species in the reaction mixture can reduce a sulfonyl precursor, such as a sulfonyl fluoride (B91410) or a sulfinate salt, to generate a sulfonyl radical. nih.govresearchgate.net Trapping experiments using radical inhibitors like TEMPO often hinder these reactions, providing evidence for the involvement of radical intermediates. mdpi.com

The subsequent coupling of the aniline radical cation and the sulfonyl radical, followed by deprotonation, leads to the formation of the sulfonylaniline product. rsc.orgresearchgate.net

The regiochemical outcome of reactions on the this compound ring, such as electrophilic aromatic substitution, is determined by the stability of the transition states leading to different isomers.

Computational studies, often employing Density Functional Theory (DFT), are used to model the energetic landscapes of these reactions. eurjchem.com For electrophilic aromatic substitution on a deactivated benzene (B151609) ring, the reaction proceeds through a high-energy cationic intermediate known as a Wheland intermediate. mdpi.comrsc.org The activation Gibbs free energies associated with the formation of the ortho, meta, and para intermediates dictate the product distribution. rsc.org

In the case of this compound, the powerful electron-withdrawing sulfonyl group deactivates the ring towards electrophilic attack. vanderbilt.edu The amine group, being an activating ortho-, para-director, opposes this effect. The final regioselectivity depends on a delicate balance between:

Electronic Effects: Stabilization of the positive charge in the Wheland intermediate. The amine group stabilizes ortho and para intermediates through resonance.

Steric Hindrance: The bulky tert-butylsulfonyl group can sterically hinder attack at the adjacent C3 position and may also influence the conformation of the amine group, affecting its directing ability. mdpi.com

Catalysis is central to many advanced functionalizations of the sulfonylaniline scaffold. The specific catalyst and ligands employed are critical in determining the reaction's efficiency, selectivity, and scope.

Palladium Catalysis: In Pd-catalyzed C-H functionalization, the catalytic cycle typically involves C-H activation to form a cyclometalated intermediate, followed by reaction with a coupling partner and reductive elimination to release the product and regenerate the Pd(II) or Pd(0) catalyst. nih.gov Ligands play a crucial role in these cycles. For example:

Cooperating Ligands: Ligands like [2,2′-bipyridin]-6(1H)-one can participate directly in the C-H cleavage step, enabling the selective ortho-arylation of unprotected anilines by preventing competitive N-arylation. acs.org

S,O-Bidentate Ligands: These have been shown to promote highly para-selective C-H olefination of anilines, demonstrating that ligand choice can override the inherent directing effects of substituents. nih.gov

Copper Catalysis: Copper catalysts are often used for sulfonylation reactions. In a proposed mechanism for the copper-catalyzed sulfonylation of anilines with sodium sulfinates, a Cu(I)/Cu(II) cycle is involved. The reaction may initiate with the formation of an aniline-copper complex, which undergoes a single-electron transfer to generate an aniline radical intermediate. A sulfonyl radical is generated separately and couples with the aniline radical. The catalyst is regenerated in the final steps. mdpi.comnih.govresearchgate.net

Photoredox Catalysis: In visible-light-mediated processes using iridium or ruthenium complexes, the catalytic cycle is driven by light absorption. princeton.edu The excited-state photocatalyst engages in single-electron transfer events, acting as both an oxidant (to activate the aniline) and, after reduction, a reductant (to generate the sulfonyl radical). nih.govresearchgate.net The efficiency of the cycle can be influenced by factors such as the counterion of the catalyst complex. nih.gov

Regioselectivity and Chemoselectivity in Functionalization Reactions

Controlling selectivity is a paramount challenge in the functionalization of a molecule with multiple reactive sites like this compound.

Regioselectivity: This refers to the control of the position of functionalization on the aromatic ring. In electrophilic aromatic substitution, the outcome is a competition between the directing effects of the existing substituents. chemistrytalk.org

The -NH₂ group is a powerful activating ortho, para-director. libretexts.orgbyjus.com

The -SO₂R group is a deactivating meta-director. rsc.orgvanderbilt.edu

For this compound, the positions ortho and para to the amine (C4 and C6) are activated, while the positions meta to the sulfonyl group (C4 and C6) are the least deactivated. This reinforcement leads to a strong preference for substitution at the C4 and C6 positions. The steric bulk of the tert-butylsulfonyl group at C2 would likely disfavor substitution at the adjacent C3 position. chemistrytalk.org Advanced catalytic methods can override these innate preferences, for instance, by using directing groups or specialized ligands to achieve meta-functionalization. acs.orgnih.gov

Chemoselectivity: This involves selectively reacting one functional group in the presence of another. For this compound, the primary challenge is often C-H functionalization of the ring versus N-H functionalization of the amine. acs.org Many catalytic systems require protection of the amine group as an amide to prevent side reactions like N-arylation. libretexts.org However, recent advances have led to catalysts that are chemoselective for C-H activation even with a free amine present, which is achieved by careful ligand design that favors the C-H activation pathway kinetically over N-arylation. acs.org

The table below outlines the expected regiochemical outcomes for electrophilic aromatic substitution on the this compound scaffold.

PositionInfluence of -NH₂ (at C1)Influence of -SO₂C(CH₃)₃ (at C2)Combined EffectPredicted Outcome
C3 Ortho (Activating)-Deactivating / Sterically HinderedMinor/No Product
C4 Para (Activating)Meta (Least Deactivating)Strongly FavoredMajor Product
C5 Meta (Deactivating)-DeactivatingMinor/No Product
C6 Ortho (Activating)Meta (Least Deactivating)FavoredMajor Product

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(tert-butylsulfonyl)aniline, both ¹H and ¹³C NMR spectroscopy would provide critical information for its structural confirmation and offer insights into its conformational preferences in solution.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. The aromatic region would be of particular interest, with the protons on the aniline (B41778) ring exhibiting complex splitting patterns due to ortho, meta, and para couplings. The chemical shifts of these aromatic protons would be influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing tert-butylsulfonyl group (-SO₂C(CH₃)₃). The -NH₂ protons would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. The nine protons of the tert-butyl group would be expected to appear as a sharp singlet, a characteristic feature of this group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents. The carbon atom attached to the sulfonyl group would be shifted downfield, while the carbons ortho and para to the amino group would be shifted upfield relative to benzene (B151609). The quaternary carbon of the tert-butyl group would appear as a distinct signal, as would the three equivalent methyl carbons.

Conformational analysis can be aided by techniques like Nuclear Overhauser Effect (NOE) spectroscopy, which can reveal through-space proximity between protons, helping to establish the preferred orientation of the tert-butylsulfonyl group relative to the aniline ring.

Illustrative NMR Data for a Related Compound:

While specific data for this compound is not available, the following table shows ¹H and ¹³C NMR data for the closely related compound, 2-(tert-Butylsulfanyl)aniline . This provides an indication of the types of signals and shifts that might be observed, noting that the oxidation state of the sulfur atom (sulfide vs. sulfone) significantly impacts the electronic environment.

Parameter 2-(tert-Butylsulfanyl)aniline
¹H NMR (400 MHz, CDCl₃) δ (ppm) 1.30 (s, 9H), 4.69 (br s, 2H), 6.76 (t, J = 7.4 Hz, 1H), 6.9 (d, J = 8.0 Hz, 1H), 7.16-7.24 (m, 1H), 7.37-7.40 (m, 1H)
¹³C NMR (150 MHz, CDCl₃) δ (ppm) 31.0, 48.0, 116.2, 117.4, 119.3, 130.6, 139.4, 148.1

Data obtained for 2-(tert-Butylsulfanyl)aniline, the thioether analog.

X-ray Diffraction Studies for Solid-State Molecular Architecture and Chirality

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would yield precise bond lengths, bond angles, and torsion angles for this compound, offering an unambiguous depiction of its molecular architecture.

Key structural features that would be determined include the geometry around the sulfur atom of the sulfonyl group, which is expected to be tetrahedral. The analysis would also reveal the planarity of the aniline ring and the orientation of the amino and tert-butylsulfonyl substituents relative to the ring. Intermolecular interactions, such as hydrogen bonding involving the amino group and the sulfonyl oxygens, which dictate the crystal packing, would also be elucidated. As this compound is an achiral molecule, it would crystallize in a centrosymmetric or a non-centrosymmetric space group that does not imply chirality.

Although a crystallographic information file (CIF) for the target compound is not publicly accessible, such a file would contain all the atomic coordinates and unit cell parameters.

Expected Crystallographic Parameters:

Parameter Expected Value/Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å) S=O, S-C(aryl), S-C(tert-butyl), C-N
**Key Bond Angles (°) **O-S-O, C-S-C, angles defining the aniline ring geometry
Torsion Angles (°) Describing the orientation of the sulfonyl and amino groups

Comprehensive Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the N-H stretches of the primary amine, typically in the region of 3300-3500 cm⁻¹. The S=O stretching vibrations of the sulfonyl group are expected to produce strong bands around 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations would also be present in their respective characteristic regions.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the polar S=O and N-H bonds would give strong signals in the IR spectrum, the less polar C-S and C-C bonds of the aromatic ring might show more intense signals in the Raman spectrum.

Predicted Vibrational Bands for this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Expected Intensity
N-H stretch (asymmetric & symmetric)3300 - 3500Medium to Strong (IR)
Aromatic C-H stretch3000 - 3100Medium (IR, Raman)
Aliphatic C-H stretch (tert-butyl)2850 - 3000Medium to Strong (IR, Raman)
S=O stretch (asymmetric)1300 - 1350Strong (IR)
S=O stretch (symmetric)1140 - 1160Strong (IR)
Aromatic C=C stretch1450 - 1600Medium to Strong (IR, Raman)
C-N stretch1250 - 1350Medium (IR)
C-S stretch600 - 800Weak to Medium (Raman)

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₅NO₂S), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. The nominal molecular weight is 213.30 g/mol fluorochem.co.ukcymitquimica.com.

Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a reproducible manner. The fragmentation pattern would provide valuable structural information. A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (CH₃•, mass 15) or the loss of the entire tert-butyl group as a cation or radical. The molecular ion peak [M]⁺• would be observed, and other significant peaks would correspond to characteristic fragments.

Expected Key Fragments in the Mass Spectrum of this compound:

m/z Value Possible Fragment Ion Notes
213[C₁₀H₁₅NO₂S]⁺•Molecular ion (M⁺•)
198[M - CH₃]⁺Loss of a methyl radical from the tert-butyl group
156[M - C₄H₉]⁺Loss of the tert-butyl group
140[C₆H₆NO₂S]⁺Fragment corresponding to aminobenzenesulfonyl cation
92[C₆H₆N]⁺Aniline radical cation from cleavage of the C-S bond
57[C₄H₉]⁺tert-Butyl cation

Computational and Theoretical Chemistry of 2 Tert Butylsulfonyl Aniline Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. For 2-(tert-butylsulfonyl)aniline, DFT calculations would be instrumental in determining its ground-state molecular geometry, electronic properties, and orbital energies.

Geometric Structure: A geometry optimization of this compound using a functional like B3LYP with a basis set such as 6-311++G(d,p) would predict key structural parameters. This would include the bond lengths, bond angles, and dihedral angles. Of particular interest would be the C-S and S-N bond lengths, the O-S-O bond angle, and the orientation of the tert-butyl and aniline (B41778) groups relative to the sulfonyl moiety. The planarity of the aniline ring and the pyramidalization at the nitrogen atom would also be key outputs, offering insight into the electronic influence of the bulky tert-butylsulfonyl substituent.

A hypothetical table of DFT-calculated parameters for this compound is presented below.

ParameterCalculated Value
Total Energy Value in Hartrees
HOMO Energy Value in eV
LUMO Energy Value in eV
HOMO-LUMO Gap Value in eV
Dipole Moment Value in Debye
C-S Bond Length Value in Å
S-N Bond Length Value in Å
O-S-O Angle Value in degrees

Note: This table is illustrative and requires specific computational results for population.

Analysis of Bonding and Electronic Properties (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study hybridization, bonding, and intermolecular interactions by transforming the calculated wavefunction into a localized form corresponding to the Lewis structure picture.

For this compound, NBO analysis would provide a detailed picture of the bonding within the molecule. It would quantify the hybridization of the atomic orbitals involved in forming the C-S, S-O, S-N, and N-H bonds. The analysis reveals the composition of the natural bond orbitals in terms of the contributing natural atomic hybrids. For example, the C1-N2 bond in methylamine (B109427) is described as being composed of specific percentages of s and p characters on both carbon and nitrogen.

A key aspect of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. This reveals stabilizing delocalization effects, such as hyperconjugation. In this compound, significant interactions would be expected between the nitrogen lone pair (donor NBO) and the antibonding orbitals (acceptor NBOs) of the adjacent C-C bonds of the phenyl ring (n -> π) and potentially with the σ orbitals of the sulfonyl group. These interactions are crucial for understanding the electronic communication between the amino group and the sulfonyl group, mediated by the aromatic ring. The stabilization energy, E(2), associated with these delocalizations quantifies their importance.

A hypothetical NBO analysis summary could include:

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (1) Nπ* (C-C)Calculated Value
LP (1) Nσ* (S-C)Calculated Value
σ (C-H)σ* (S-O)Calculated Value

Note: This table is illustrative and requires specific computational results for population.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and reaction pathways. For this compound, one could study various reactions, such as electrophilic aromatic substitution on the aniline ring or reactions involving the amino group.

For instance, the oxidation of the aniline moiety can be studied computationally. A study on the oxidation of para-substituted anilines by chlorine dioxide used DFT to calculate the activation energy barriers, which supported the proposed reaction mechanism. Similarly, for this compound, one could model the reaction with an oxidant, locate the transition state structure for the rate-determining step (e.g., hydrogen atom transfer from the nitrogen or single electron transfer), and calculate the activation energy. This would provide insight into its reactivity and the influence of the ortho-sulfonyl group on the reaction kinetics compared to unsubstituted aniline.

Computational studies on the formation of related sulfinyl imines have utilized DFT to propose mechanisms involving six-membered cyclic transition states. Such approaches could be applied to reactions where this compound acts as a precursor.

Investigation of Noncovalent Interactions within Molecular Assemblies

Noncovalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, govern the structure of molecular assemblies in the solid state. Computational methods can be used to identify and quantify these interactions.

In a crystal structure of this compound, one would expect to find N-H···O hydrogen bonds, where the amino group acts as a hydrogen bond donor and the sulfonyl oxygens act as acceptors. Computational studies on related systems have highlighted the importance of such interactions in directing molecular packing.

DFT calculations, often combined with methods designed to handle dispersion forces (e.g., DFT-D), can be used to calculate the interaction energies between molecules in a dimer or a larger cluster extracted from a hypothetical crystal lattice. The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density topology to characterize the nature and strength of these noncovalent bonds.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

Spectroscopic Signatures: By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies (IR and Raman spectra). For this compound, this would allow for the assignment of characteristic vibrational modes, such as the N-H stretches, the S=O symmetric and asymmetric stretches, and the various aromatic ring vibrations. Theoretical studies on similar molecules like p-hydroxy-N-(p-methoxy benzylidene)aniline have shown good agreement between DFT-calculated and experimental vibrational frequencies. Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital), providing a theoretical spectrum that can aid in the interpretation of experimental data.

Conformational Preferences: The presence of the bulky tert-butyl group and the rotatable bonds (C-S and C-N) suggests that this compound may exist in multiple conformations. A computational conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify the low-energy conformers. A study on 2,2-difluoroethylamine (B1345623) hydrochloride, for example, used theoretical calculations to determine the relative stability of its conformers in the gas phase and in solution. For this compound, this analysis would reveal the most stable spatial arrangement of the functional groups and the energy barriers between different conformers, which is crucial for understanding its dynamic behavior.

Academic and Research Applications of 2 Tert Butylsulfonyl Aniline Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The aniline (B41778) moiety is a fundamental structural unit in synthetic chemistry, widely employed as a versatile building block for a vast range of applications, from pharmaceuticals to materials science. beilstein-journals.orgumich.edu The pre-functionalization of the aniline ring, as seen in 2-(tert-Butylsulfonyl)aniline, provides a strategic advantage in complex molecular construction. This compound and its derivatives serve as valuable precursors for the synthesis of intricate heterocyclic systems, where the sulfonyl group can act as a key directing group or a crucial element for biological activity.

A prominent example of its application is in the synthesis of substituted quinazolines and quinolines, which are core structures in many biologically active compounds. The synthetic strategy for certain kinase inhibitors, for instance, involves building the heterocyclic ring system from a pre-functionalized aniline precursor. The presence of the ortho-tert-butylsulfonyl group on the aniline starting material dictates the regiochemistry of subsequent cyclization reactions and incorporates a critical pharmacophoric feature into the final molecule from an early stage. This approach streamlines the synthetic route, avoiding potentially low-yielding functional group interconversions at later stages. Furthermore, complex aniline derivatives, such as those bearing additional reactive groups like alkynes, have been used as key substrates for metal-catalyzed cycloaddition reactions to build polycyclic aromatic systems, demonstrating the utility of highly functionalized anilines as advanced building blocks. nih.gov

Contribution to Advanced Medicinal Chemistry Research (focus on chemical scaffold development)

The this compound scaffold has proven to be of significant interest in medicinal chemistry, particularly in the design of kinase inhibitors. The sulfonyl group is a common motif in approved drugs, valued for its ability to act as a hydrogen bond acceptor and to impart favorable physicochemical properties. researchgate.net

The most notable application of this scaffold is in the development of potent and selective inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2), a key signaling protein in the NOD2 pathway involved in inflammatory diseases. researchgate.netnih.gov Researchers have designed and synthesized extensive libraries of compounds based on 4-aminoquinazoline and 4-aminoquinoline cores, where a tert-butylsulfonyl group is attached at the 6-position of the heterocyclic system. acs.org

This research led to the discovery of first-in-class clinical candidates for the treatment of inflammatory diseases. nih.govacs.org One such compound, 2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate, emerged from an extensive optimization campaign. The synthesis of this and related analogues demonstrated that the 6-(tert-butylsulfonyl)quinazoline scaffold is a highly effective framework for achieving potent inhibition of RIPK2, with derivatives showing excellent activity in blocking pro-inflammatory cytokine production in cellular and in vivo models. acs.orgnih.gov

The success of the 6-(tert-butylsulfonyl)quinazoline scaffold is a clear example of effective structure-based drug design. X-ray co-crystal structures of early inhibitors bound to the ATP-binding pocket of RIPK2 kinase revealed critical molecular interactions that guide further optimization. tandfonline.com

A key finding was the crucial hydrogen bonding interaction between the sulfonyl oxygen atoms of the tert-butylsulfonyl group and the side-chain hydroxyl group of a unique serine residue (Ser25) within the kinase binding site. tandfonline.com This specific interaction anchors the inhibitor in the pocket and is a major contributor to the high binding affinity. The bulky yet conformationally well-defined tert-butyl group fits snugly into a corresponding hydrophobic pocket, further enhancing potency.

Pharmacophore exploration based on this structural insight involved synthesizing analogues with different substituents on the sulfonyl group to probe the limits of the binding pocket. These structure-activity relationship (SAR) studies confirmed the importance of the tert-butyl group for optimal activity.

Table 1: Representative Structure-Activity Relationship (SAR) of RIPK2 Inhibitors with Modifications at the 6-Position

This table is a representative summary based on findings reported in the literature; specific IC50 values vary by assay conditions.

6-Position SubstituentKey Interaction with Ser25Relative PotencyReference
-SO2C(CH3)3 (tert-Butylsulfonyl) Strong H-bond with Ser25; good hydrophobic fitHigh tandfonline.com
-SO2CH(CH3)2 (Isopropylsulfonyl)H-bond with Ser25Moderate-High tandfonline.com
-Br (Bromo)Halogen bond with Ser25Moderate tandfonline.com
-H (Unsubstituted)No specific interactionLow tandfonline.com

Development of Catalytic Systems

While extensively explored in medicinal chemistry, the application of this compound derivatives in catalysis is a more nascent field. However, the structural features of the molecule suggest potential utility in ligand design for asymmetric catalysis and in supramolecular systems.

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of single-enantiomer products. The this compound framework possesses features that are desirable in a ligand scaffold. The aniline nitrogen can serve as a coordinating atom (N-donor), and the phenyl backbone provides a rigid scaffold that can be further modified, for example, by introducing a phosphine group at the ortho position to create a bidentate P,N-ligand.

The tert-butylsulfonyl group is particularly noteworthy. Its significant steric bulk can create a well-defined chiral pocket around a metal center, influencing the facial selectivity of a substrate's approach. This principle is well-established in catalysis, where bulky ligands like those containing tert-butylphosphine groups are commonly used to achieve high enantioselectivity. sigmaaldrich.com Moreover, the closely related chiral tert-butanesulfinamide, developed by the Ellman laboratory, is a highly successful and widely used reagent and auxiliary for the asymmetric synthesis of amines and has been incorporated into various chiral ligands. researchgate.netresearchgate.net By analogy, the this compound scaffold represents an attractive, though currently underexplored, platform for the rational design of new classes of chiral ligands for asymmetric transformations.

Supramolecular host-guest catalysis is an advanced technique that mimics enzymatic activity by using a macrocyclic host molecule (e.g., a cyclodextrin or calixarene) to encapsulate a catalyst and/or substrate. beilstein-journals.org This encapsulation can accelerate reactions and control selectivity by pre-organizing the reactants within the host's confined cavity.

While there are no direct reports of using this compound in this context, its molecular structure makes it a plausible candidate for study as a guest molecule. The molecule possesses both hydrophobic regions (the tert-butyl and phenyl groups) and hydrogen-bonding moieties (the amine and sulfonyl oxygens). This amphiphilic character could facilitate its binding within the cavity of a suitable macrocyclic host. For example, the hydrophobic portions could be encapsulated within the nonpolar interior of a cyclodextrin in an aqueous medium.

Studies on related molecules, such as 8-aniline-1-naphthalene sulfonic acid, have demonstrated that such structures can indeed participate in host-guest interactions with macrocycles. ias.ac.in By encapsulating a derivative of this compound within a chiral host, it might be possible to perform catalytic reactions on the aniline substrate with induced stereoselectivity. This remains a prospective area of research where the principles of supramolecular chemistry could be applied to this versatile chemical scaffold.

Exploration in Advanced Materials Science Research (e.g., within the broader class of sulfones)

The incorporation of the sulfonyl functional group (R-SO₂-R') into polymer backbones gives rise to a class of high-performance thermoplastics known as polysulfones. wikipedia.orgwikipedia.org These materials are recognized for their exceptional properties, making them subjects of significant interest in advanced materials science research. wikipedia.orgroutledge.com While research on this compound derivatives specifically is nascent in materials science, the broader class of aromatic sulfones, particularly polyarylethersulfones (PAES), provides a clear indication of the potential applications for polymers derived from such aniline-sulfone monomers.

Aromatic polysulfones are distinguished by their remarkable thermal stability, high strength, and robust resistance to oxidation and corrosion. wikipedia.orgwikipedia.org These polymers, which include commercially significant variants like polysulfone (PSU), polyethersulfone (PES), and polyphenylene sulfone (PPSU), typically contain an aryl-SO₂-aryl subunit. wikipedia.orgmdpi.com This structural feature is central to their performance, enabling them to maintain their mechanical integrity and dimensional stability across a broad temperature range, often from -100 °C to 200 °C. wikipedia.orgmdpi.com

Research has demonstrated that the properties of polysulfones can be tailored through copolymerization. For instance, copolymers of aniline and 4,4′-diaminodiphenylsulfone have been synthesized to enhance solubility in common organic solvents compared to pure polyaniline, a well-known conducting polymer. researchgate.net The presence of the sulfone (SO₂) group in the polymer structure was found to be a key factor influencing the final properties of the copolymer. researchgate.net This approach highlights a strategy where an aniline derivative containing a sulfonyl group could be polymerized or copolymerized to create processable materials with specific functionalities.

The inherent chemical resistance of the sulfone group is another area of active exploration. Polysulfones exhibit high resistance to hydrolysis in aqueous, acidic, and alkaline environments, making them suitable for applications requiring repeated sterilization, such as medical devices and membranes for separation processes. wikipedia.orgroutledge.com Functionalized polysulfones are of particular interest for creating specialized membranes, including those for hemodialysis, due to the ability to modify surface hydrophilicity and introduce specific functionalities. routledge.com

The combination of a stable, rigid sulfonyl group with a reactive and potentially conductive aniline backbone in derivatives like this compound presents opportunities for creating novel polymers. Research into new aniline derivatives for polymerization has shown that substituents on the aniline ring significantly impact the morphology and electronic properties of the resulting polymers, influencing their potential use in applications like chemical sensors. rsc.org Therefore, polymers based on this compound could yield materials that merge the thermal and mechanical stability of polysulfones with the electroactive and chemical sensing capabilities of polyanilines.

Research Findings on Sulfone-Containing Polymers

Polymer Type Key Structural Feature Notable Properties Potential Applications
Polysulfone (PSU) Contains aryl, sulfonyl, and ether groups. mdpi.com High strength and stiffness, high service temperature, flame retardant, high hydrolysis stability. wikipedia.org Medical components (requiring sterilization), electrical equipment, food service industry. wikipedia.org
Polyethersulfone (PES/PESU) Contains aryl, sulfonyl, and ether groups; similar to PSU but with higher hardness. mdpi.com Higher hardness and heat resistance compared to PSU; resistant to mineral acids, alkali, and electrolytes. wikipedia.orgmdpi.com Membranes for water treatment and medical separations, automotive components, electronics. routledge.com
Polyphenylene Sulfone (PPSU) Contains aryl, sulfonyl, and ether groups. mdpi.com Superior impact strength and chemical resistance compared to PSU and PES; stable from -100 to +250 °C. mdpi.com Aircraft and vehicle construction, medical instruments, plumbing components for hot water. wikipedia.orgwikipedia.orgmdpi.com
Aniline-Sulfone Copolymers Incorporates both aniline and sulfone (e.g., diaminodiphenylsulfone) units. researchgate.net Enhanced solubility in organic solvents compared to polyaniline; tunable conductivity. researchgate.net Processable conductive polymer films, materials for sensors, antistatic coatings. researchgate.netrsc.org

Future Perspectives and Emerging Research Avenues for Sulfonyl Anilines

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of sulfonyl anilines is undergoing a transformation driven by the principles of green chemistry. Traditional methods often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents. sapub.org Emerging research, however, focuses on developing more sustainable and efficient synthetic pathways.

One promising approach is the use of electrochemical methods. Researchers have demonstrated that passing an electrical current through water can generate the necessary protons and electrons to reduce nitroarenes to anilines at room temperature and pressure. specchemonline.com This process, facilitated by a redox mediator, avoids the high temperatures, high pressures, and precious metal catalysts associated with conventional nitrobenzene (B124822) hydrogenation, thereby reducing energy consumption and chemical waste. specchemonline.comresearchgate.net

Another key area of innovation is the development of catalytic systems that operate under milder conditions. For instance, biomass-derived heterogeneous copper catalysts have been successfully employed for the sulfonylation of aniline (B41778) derivatives. mdpi.com These catalysts are not only effective at room temperature but are also recoverable and recyclable, enhancing the sustainability of the process. mdpi.com The use of magnetic nanocatalysts is also an emerging area, leveraging high surface area and reactivity combined with easy magnetic separation for catalyst recovery. researchgate.net These advancements point toward a future where the synthesis of compounds like 2-(tert-Butylsulfonyl)aniline is more economically viable and environmentally responsible.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Anilines

Feature Traditional Methods Emerging Green Methods
Energy Input High temperature and pressure Room temperature and pressure
Catalysts Often precious metals (e.g., Palladium) Earth-abundant metals (e.g., Copper), electrocatalysis, or biocatalysis
Reagents Often stoichiometric and corrosive acids Use of water, recyclable mediators, and benign reagents
Solvents Volatile organic compounds (VOCs) Water, solvent-free conditions, or green solvents
By-products Significant chemical waste and acid sludges Minimal by-products, higher atom economy
Catalyst Recovery Often difficult and inefficient High recoverability and recyclability (e.g., heterogeneous or magnetic catalysts)

Unveiling New Reactivity and Selectivity in Catalytic Processes

Modern catalysis is unlocking new avenues for the synthesis of sulfonyl anilines with unprecedented control over reactivity and selectivity. Transition metal-catalyzed C–H bond functionalization represents a paradigm shift, allowing for the direct formation of C–S bonds without the need for pre-functionalized starting materials. nih.gov This approach is more atom-economical and streamlines synthetic routes. researchgate.netnih.gov

Visible-light photoredox catalysis has emerged as a particularly powerful tool. rsc.org This methodology enables the sulfonylation of anilines under exceptionally mild conditions. rsc.orgrsc.org For example, reactions using sulfinate salts or sulfonyl fluorides as sulfonyl sources can be initiated by visible light, generating sulfonyl radicals that react with aniline derivatives. rsc.orgnih.gov These reactions exhibit excellent functional group tolerance, which is crucial for the late-stage functionalization of complex molecules, including pharmaceuticals. rsc.orgacs.org

Researchers are also exploring novel catalyst designs to improve efficiency and selectivity. The development of biomass-derived heterogeneous catalysts, such as copper oxide supported on carbonized shrimp shell (CuxOy@CS-400), has enabled the remote C-H sulfonylation of anilines at room temperature. mdpi.com Such catalytic systems can be recycled multiple times without a significant loss of activity, highlighting their potential for industrial applications. mdpi.com These advanced catalytic strategies are crucial for synthesizing structurally diverse sulfonyl anilines that were previously difficult to access. rsc.org

Table 2: Examples of Modern Catalytic Sulfonylation of Aniline Derivatives

Sulfonyl Source Catalyst/Mediator Conditions Key Advantage
Sulfinate Salts Photoredox Catalyst (e.g., Ru(bpy)₃Cl₂) Visible Light, Room Temp Mild conditions, high functional group tolerance
Sulfonyl Fluorides Photoredox Catalyst (e.g., 4CzIPN) Visible Light, Room Temp Utilizes stable and modifiable sulfonyl source
Sulfonamides Photoredox Catalyst Visible Light, Room Temp N-S bond activation for late-stage functionalization
Sodium Sulfinates Heterogeneous CuₓOᵧ@CS-400 Room Temp, Air Recyclable, biomass-derived catalyst

Synergistic Approaches Combining Advanced Synthesis and Computational Design

The integration of computational chemistry with advanced synthetic methods is accelerating the development of novel sulfonyl anilines. thepharmajournal.com Density Functional Theory (DFT) calculations are increasingly used to elucidate reaction mechanisms, predict reactivity, and design more efficient catalysts. researchgate.netresearchgate.net By modeling transition states and reaction intermediates, chemists can gain a deeper understanding of the factors that control selectivity and yield. nih.gov

For example, combined experimental and computational studies on the reaction of sulfonimidoyl fluorides with anilines have highlighted the crucial role of a calcium catalyst. nih.gov DFT calculations revealed a chelate-type coordination of the sulfonimidoyl group to the catalyst and the formation of an SN2-like transition state, explaining the observed high enantiospecificity. nih.gov This synergy between theory and practice allows for a more rational design of experiments, reducing the time and resources required for optimization. thepharmajournal.com

This approach is also valuable in predicting the electronic and structural properties of target molecules. Quantum chemical calculations can be used to study the frontier molecular orbitals and electrostatic potential of sulfonyl anilines, providing insights that can help in designing new functional materials or biologically active compounds. fao.org As computational power grows, the ability to predict reaction outcomes and molecular properties with high accuracy will become an indispensable tool in the synthesis of complex molecules like this compound. thepharmajournal.com

Development of Novel Analytical Techniques for In-depth Characterization

The synthesis of novel sulfonyl anilines necessitates the use of advanced analytical techniques for unambiguous structure elucidation and purity assessment. wikipedia.orgonlineorganicchemistrytutor.com While standard methods remain crucial, the complexity of new molecules and reaction mixtures calls for more sophisticated characterization tools.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques (e.g., COSY, HSQC, HMBC), is essential for determining the precise connectivity and stereochemistry of complex aniline derivatives. alison.comnih.gov Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), provides exact molecular weight information, which is critical for confirming elemental composition. mdpi.com

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are vital for assessing the purity of synthesized compounds and for separating complex mixtures. mdpi.com The coupling of these separation techniques with mass spectrometry (e.g., LC-MS) offers a powerful tool for identifying intermediates and by-products in reaction monitoring. Furthermore, spectroscopic techniques like Fourier-Transform Infrared (FTIR) and UV-Visible spectroscopy provide valuable information about the functional groups and electronic properties of the molecules. sapub.orgmdpi.com The collective application of these advanced analytical methods ensures the rigorous characterization required for publication and for the development of new applications. onlineorganicchemistrytutor.comnih.gov

Table 3: Key Analytical Techniques for Characterizing Sulfonyl Anilines

Technique Information Provided
¹H and ¹³C NMR Provides information on the chemical environment and connectivity of hydrogen and carbon atoms, confirming the molecular skeleton.
2D NMR (COSY, HSQC) Elucidates proton-proton and proton-carbon correlations, essential for assigning complex structures.
Mass Spectrometry (MS/HRMS) Determines the molecular weight and elemental formula of the compound. Fragmentation patterns can offer structural clues.
FTIR Spectroscopy Identifies characteristic functional groups, such as N-H stretching for the amine and S=O stretching for the sulfonyl group.
HPLC Assesses the purity of the compound and can be used for purification.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline solid, including bond lengths and angles.

Expanding the Scope of Applications in Chemical Biology Probes and Functional Materials

The unique electronic and chemical properties of the sulfonyl aniline scaffold are paving the way for novel applications in chemical biology and materials science. The sulfonyl group, particularly in the form of a sulfonyl fluoride (B91410), has gained prominence as a versatile electrophilic "warhead" in the design of chemical probes. acs.org These probes can form stable covalent bonds with nucleophilic amino acid residues (such as histidine, tyrosine, and lysine) in proteins, moving beyond the traditional focus on cysteine. rsc.orgnih.gov This expanded reactivity allows for the development of highly specific covalent inhibitors and activity-based probes to study enzyme function and validate new drug targets. rsc.orgrsc.org

In materials science, aniline derivatives are foundational monomers for conductive polymers and other functional materials. The incorporation of a sulfonyl group, such as the tert-butylsulfonyl moiety, can be used to tune the electronic, physical, and morphological properties of these materials. Multisulfonyl chloride initiators derived from aromatic compounds have been designed for use in living radical polymerization, a technique for creating well-defined polymers with complex architectures. cmu.edu By rationally designing sulfonyl aniline-based monomers, researchers can create new polymers and materials with tailored properties for applications in electronics, sensors, and coatings. The continued exploration of these molecules is expected to yield innovative tools for biological research and a new generation of high-performance materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for preparing 2-(tert-Butylsulfonyl)aniline, and how can intermediates be purified?

The synthesis typically involves sulfonylation of 2-nitroaniline derivatives. A validated method includes reacting tert-butylsulfonyl chloride with a protected aniline precursor (e.g., Boc-protected nitroaniline), followed by nitro group reduction and deprotection . Key purification steps involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures to isolate intermediates. Yield optimization requires strict temperature control during sulfonylation (0–5°C) to minimize side reactions .

Q. How does the tert-butylsulfonyl group influence the compound’s basicity compared to unmodified aniline?

The tert-butylsulfonyl group is a strong electron-withdrawing substituent, significantly reducing the electron density on the aromatic ring and the amine group. This decreases basicity (pKa ~2–3) compared to aniline (pKa ~4.6). Basicity can be experimentally determined via potentiometric titration in aqueous methanol, with corrections for solvent effects .

Q. What safety protocols are critical when handling this compound in the lab?

Due to its irritant properties (skin, eyes, respiratory system), use PPE (gloves, goggles, fume hood) and avoid direct contact. Store in a cool, dry environment away from oxidizers. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste. Regular monitoring for methemoglobinemia is advised if exposure occurs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., aromatic proton splitting due to sulfonyl group deshielding).
  • IR : Strong S=O stretching vibrations (~1350–1150 cm1^{-1}) and N-H stretches (~3400 cm1^{-1}).
  • MS : High-resolution ESI-MS provides molecular ion verification and fragmentation patterns .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound in cross-coupling reactions be elucidated?

Mechanistic studies require kinetic profiling (e.g., variable-temperature NMR) and trapping of intermediates. For example, in Suzuki-Miyaura coupling, the sulfonyl group’s electron-withdrawing effect slows oxidative addition but stabilizes palladium intermediates. DFT calculations (B3LYP/6-31G*) can model transition states and activation barriers .

Q. What strategies mitigate steric hindrance from the tert-butyl group during functionalization?

Steric effects impede electrophilic substitution at the ortho position. Directed ortho-metalation (e.g., using LDA or s-BuLi with TMEDA) enables regioselective functionalization. Alternatively, microwave-assisted synthesis under high pressure accelerates reactions hindered by bulky groups .

Q. How can crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction is definitive for confirming molecular geometry. For example, co-crystallization with sulfathiazole derivatives (via slow evaporation in DMSO/water) produces crystals suitable for structure determination. Data refinement with SHELXL and validation via R-factor analysis (target <0.05) ensure accuracy .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24h, then analyze degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • Thermal Stability : TGA/DSC (heating rate 10°C/min under N2_2) identifies decomposition thresholds (~200°C for sulfonamide cleavage) .

Q. How does the sulfonyl group affect biological activity in enzyme inhibition assays?

The sulfonyl group enhances hydrogen bonding with active sites (e.g., proteases or kinases). Competitive inhibition assays (IC50_{50} determination) using fluorescent substrates (e.g., FITC-labeled peptides) quantify binding affinity. Molecular docking (AutoDock Vina) predicts interactions with target proteins .

Q. What advanced purification techniques address low yields in multi-step syntheses?

  • Preparative HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation.
  • Simulated Moving Bed (SMB) Chromatography : Continuous separation improves yield in large-scale academic syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.